molecular formula C19H15N3OS B2934042 N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine CAS No. 423733-64-6

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2934042
CAS No.: 423733-64-6
M. Wt: 333.41
InChI Key: OVVKVFAXQROCNF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the core structure. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the intermediate p-methoxyphenylamidine can undergo intramolecular cyclization via the attack of the more nucleophilic amidino secondary amine to the enamine function, generating the pyrimidine ring present in the expected compound .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to be efficient for the preparation of similar thieno[2,3-d]pyrimidine derivatives. This method utilizes microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern, which may confer unique biological activities and chemical properties. The presence of the methoxyphenyl group and the phenyl group in specific positions on the thieno[2,3-d]pyrimidine core can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-23-15-9-7-14(8-10-15)22-18-17-16(13-5-3-2-4-6-13)11-24-19(17)21-12-20-18/h2-12H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVKVFAXQROCNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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